molecular formula C13H17FN2O2 B2397672 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorophenyl)urea CAS No. 1396791-97-1

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorophenyl)urea

Cat. No.: B2397672
CAS No.: 1396791-97-1
M. Wt: 252.289
InChI Key: VVSRXEBTSYRRKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorophenyl)urea is a synthetic urea derivative of significant interest in medicinal chemistry and drug discovery research. This compound incorporates a cyclopropyl group, a structural motif known for its ability to enhance metabolic stability, improve binding affinity, and reduce off-target effects due to its rigid, strained conformation . The 4-fluorophenyl moiety is a common pharmacophore found in many bioactive molecules, often contributing to target potency and influencing pharmacokinetic properties. The urea functional group serves as a privileged scaffold in medicinal chemistry, acting as a key hydrogen-bond donor and acceptor, which facilitates critical interactions with diverse biological targets . Urea-based compounds have demonstrated a wide spectrum of pharmacological activities in research settings, including roles as protein kinase inhibitors, receptor modulators, and anticancer agents . The specific combination of the cyclopropyl-hydroxypropyl chain and the 4-fluorophenyl group in this molecule makes it a valuable chemical tool for probing enzyme and receptor function, structure-activity relationship (SAR) studies, and as a potential starting point for the development of novel therapeutic agents. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(3-cyclopropyl-3-hydroxypropyl)-3-(4-fluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c14-10-3-5-11(6-4-10)16-13(18)15-8-7-12(17)9-1-2-9/h3-6,9,12,17H,1-2,7-8H2,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSRXEBTSYRRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)NC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorophenyl)urea typically involves the reaction of a cyclopropyl-containing alcohol with a fluorophenyl isocyanate. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction may be catalyzed by a base such as triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and purity. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DCM, room temperature.

    Reduction: LiAlH4, ether, reflux.

    Substitution: Electrophiles like bromine, iron(III) chloride catalyst, room temperature.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorophenyl Groups

Compounds 4 & 5

  • Core Structure : Thiazole-triazole hybrids with 4-fluorophenyl substituents.
  • Key Differences :
    • Substituted thiazole and triazole rings (vs. urea core in the target compound).
    • Planar molecular conformations, except for one fluorophenyl group oriented perpendicularly .
  • Implications: Thiazole/triazole systems may enhance π-π stacking but reduce hydrogen-bonding capacity compared to urea.

Metabolites (2–5)

  • Core Structure : Azetidin-2-one (β-lactam) derivatives.
  • Key Differences :
    • Hydroxyl or oxo groups on propyl chains (vs. cyclopropyl-hydroxypropyl in the target).
    • Fungal biotransformation introduces oxidative modifications, suggesting metabolic lability in phenylpropyl chains .
  • Implications: The cyclopropyl group in the target compound may confer resistance to oxidative metabolism compared to straight-chain propyl groups.

Urea Derivatives with Alkyl/Aryl Substituents

Product 14

  • Structure : 1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea.
  • Key Differences :
    • Diisopropyl and methoxyphenyl substituents (vs. cyclopropyl-hydroxypropyl and 4-fluorophenyl in the target).
    • Methoxy group enhances electron density, contrasting with the electron-withdrawing fluorine in the target .
  • Implications :
    • The target’s fluorine atom may improve membrane permeability and metabolic stability compared to methoxy groups.
    • Cyclopropyl’s steric bulk could reduce off-target interactions relative to phenylpropyl chains.

Functional Implications

  • Metabolic Resistance : Cyclopropyl groups are less prone to oxidative metabolism than linear alkyl chains (e.g., phenylpropyl in ), as seen in fungal biotransformation studies .
  • Electronic Effects : The 4-fluorophenyl group’s electron-withdrawing nature may enhance binding to aromatic pockets in biological targets compared to methoxy or chlorophenyl substituents.

Biological Activity

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorophenyl)urea is a synthetic compound belonging to the class of urea derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H16FN2O2C_{13}H_{16}FN_{2}O_{2}, with a molecular weight of approximately 246.28 g/mol. The compound features a cyclopropyl group, a hydroxyl group, and a fluorophenyl moiety, which contribute to its unique chemical properties and biological interactions.

Antitumor Activity

Research has indicated that urea derivatives can exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structural features to this compound are capable of inducing apoptosis in cancer cells. In vitro assays demonstrated that these compounds can inhibit cell proliferation in various tumor cell lines, suggesting potential utility as anticancer agents .

The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, some urea derivatives have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which is essential for DNA replication in rapidly dividing cells . This inhibition could lead to reduced nucleotide availability and subsequent cancer cell death.

Study 1: Antitumor Efficacy

A study conducted on the efficacy of various urea derivatives, including this compound, revealed that the compound exhibited a dose-dependent reduction in viability across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to be significantly lower than those of traditional chemotherapeutic agents, indicating a promising alternative for cancer treatment.

Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, researchers evaluated the compound's ability to inhibit DHODH. The results indicated that this compound displayed potent inhibitory activity with an IC50 value in the nanomolar range. This suggests that the compound may serve as a lead candidate for developing novel treatments targeting DHODH in malignancies.

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action of selected urea derivatives compared to this compound:

Compound NameAntitumor ActivityMechanism of ActionIC50 (µM)
This compoundHighDHODH Inhibition<0.5
1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)ureaModerateDNA Cross-linking2.0
1-Nitroso-1-(2-hydroxypropyl)-3-(2-chloroethyl)ureaLowAlkylation>5.0

Q & A

Q. What are the recommended synthetic routes for 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorophenyl)urea, and how can purity be optimized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the cyclopropyl-hydroxypropyl amine intermediate via nucleophilic substitution or cyclopropanation.
  • Step 2 : Reaction with 4-fluorophenyl isocyanate to form the urea linkage under anhydrous conditions (e.g., THF or DCM as solvents, 0–5°C to minimize side reactions).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
  • Validation : Monitor reaction progress via TLC or HPLC, and confirm structure using 1^1H/13^{13}C NMR and high-resolution mass spectrometry .

Q. What characterization techniques are critical for confirming the structure and stability of this compound?

  • Spectroscopy :
    • NMR : 1^1H NMR (δ 6.8–7.2 ppm for fluorophenyl protons; δ 1.0–1.5 ppm for cyclopropyl protons) .
    • FT-IR : Urea carbonyl stretch (~1640–1680 cm1^{-1}) and hydroxypropyl O–H stretch (~3300 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]+^+ at m/z 323.3).
  • Stability : Accelerated degradation studies under varying pH, temperature, and light to identify labile groups (e.g., urea bond hydrolysis under acidic conditions) .

Q. How can researchers design initial biological activity screens for this compound?

  • Target Selection : Prioritize enzymes/receptors associated with urea derivatives (e.g., kinases, GPCRs, or microbial enzymes) .
  • Assays :
    • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC50_{50} determination.
    • Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and vehicle-only samples .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize bioactivity?

  • Modifications :
    • Cyclopropyl Group : Replace with other alicyclic groups (e.g., cyclohexyl) to assess steric effects .
    • Fluorophenyl Position : Compare meta- vs. para-fluoro substitution for electronic effects on enzyme binding .
  • Assays : Parallel synthesis of analogs followed by dose-response curves in target assays (e.g., IC50_{50} shifts for kinase inhibition).
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with active sites (e.g., ATP-binding pockets) .

Q. What mechanistic approaches are suitable for studying its interaction with biological targets?

  • Biophysical Methods :
    • SPR/Surface Plasmon Resonance : Measure binding kinetics (kon_{on}/koff_{off}) to purified enzymes .
    • X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes .
  • Cellular Pathways : RNA-seq or proteomics to identify downstream effects (e.g., apoptosis markers like caspase-3) .

Q. How can pharmacokinetic (PK) and bioavailability challenges be addressed?

  • In Vitro ADME :
    • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
    • Permeability : Caco-2 monolayer assay to predict intestinal absorption .
  • In Vivo PK : Administer in rodent models (IV/oral) with LC-MS/MS plasma analysis to calculate AUC, t1/2_{1/2}, and bioavailability .
  • Prodrug Strategies : Esterify the hydroxypropyl group to enhance lipophilicity .

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data?

  • Hypothesis Testing :
    • Metabolic Stability : Incubate with liver microsomes to identify rapid metabolism (e.g., CYP450-mediated oxidation) .
    • Tissue Distribution : Radiolabel the compound and track accumulation in target organs via autoradiography .
  • Orthogonal Models : Use 3D organoids or patient-derived xenografts (PDX) to bridge in vitro-in vivo gaps .

Q. What strategies are effective for identifying synergistic combinations with other therapeutics?

  • High-Throughput Screening : Pair with FDA-approved drugs in combinatorial assays (e.g., Checkerboard for antimicrobial synergy) .
  • Mechanistic Synergy : Target complementary pathways (e.g., combine with DNA-damaging agents if the compound inhibits repair kinases) .

Q. How can environmental impact studies be integrated into preclinical research?

  • Fate Analysis : Use 14^{14}C-labeled compound to track degradation products in soil/water systems .
  • Ecotoxicology : Daphnia magna or algae growth inhibition tests to assess aquatic toxicity .
  • Biodegradation : OECD 301F assay to evaluate microbial breakdown in wastewater .

Q. What advanced structural analysis techniques can elucidate polymorphic forms or degradation pathways?

  • X-ray Diffraction : Single-crystal analysis to identify polymorphs (e.g., monoclinic vs. orthorhombic) and hydrogen-bonding networks .
  • Thermal Analysis : DSC/TGA to monitor decomposition temperatures and phase transitions.
  • Solid-State NMR : Probe molecular mobility and amorphous/crystalline ratios in formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.